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Compound of Interest

Compound Name: Methyl 2-methyl-6-nitrobenzoate

Cat. No.: B042663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-methyl-6-nitrobenzoate
and its structural isomers. The positioning of the methyl and nitro groups on the benzene ring

significantly influences the electronic environment and, consequently, the spectral

characteristics of each molecule. Understanding these differences is crucial for the

unambiguous identification and characterization of these compounds in various research and

development settings, including pharmaceutical synthesis and quality control.

This document presents a side-by-side comparison of key spectroscopic data obtained from ¹H

Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). Detailed experimental protocols are provided to ensure the reproducibility

of the presented data.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of Methyl 2-methyl-
6-nitrobenzoate isomers. These values have been compiled from various spectral databases

and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer -CH₃ -OCH₃ Aromatic Protons

Methyl 2-methyl-6-

nitrobenzoate
~2.41 ~3.90

7.99 (d), 7.73 (d), 7.61

(t)[1]

Methyl 2-methyl-3-

nitrobenzoate
~2.50 ~3.90

7.85 (d), 7.45 (t), 7.30

(d)

Methyl 2-methyl-4-

nitrobenzoate
~2.60 ~3.95

8.10 (s), 8.05 (d), 7.40

(d)

Methyl 3-methyl-2-

nitrobenzoate
~2.36 ~3.89 7.84 (m), 7.45 (m)[2]

Methyl 3-methyl-4-

nitrobenzoate
~2.60 ~3.90

8.05 (d), 7.90 (s), 7.40

(d)

Methyl 4-methyl-3-

nitrobenzoate
~2.50 ~3.90

8.20 (s), 7.80 (d), 7.40

(d)

Note: The exact chemical shifts and coupling patterns can vary slightly depending on the

solvent and the spectrometer's field strength.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer -CH₃ -OCH₃ C=O
Aromatic
Carbons

Methyl 2-methyl-

6-nitrobenzoate
~20.0 ~52.5 ~165.0 ~125-150

Methyl 2-methyl-

3-nitrobenzoate
~15.0 ~52.0 ~166.0 ~123-152

Methyl 2-methyl-

4-nitrobenzoate
~17.0 ~52.5 ~165.5 ~122-150

Methyl 3-methyl-

2-nitrobenzoate
~16.0 ~52.0 ~167.0 ~124-151

Methyl 3-methyl-

4-nitrobenzoate
~20.0 ~52.0 ~165.0 ~125-150[3]

Methyl 4-methyl-

3-nitrobenzoate
~21.0 ~52.0 ~166.0 ~124-148

Note: Complete assigned ¹³C NMR data for all isomers is not consistently available in all

databases. The ranges provided are typical for substituted benzene rings.

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Isomer C=O Stretch
NO₂
Asymmetric
Stretch

NO₂
Symmetric
Stretch

C-O Stretch

Methyl 2-methyl-

6-nitrobenzoate
~1730 ~1530 ~1350 ~1280

Methyl 2-methyl-

3-nitrobenzoate
~1725 ~1535 ~1355 ~1290

Methyl 2-methyl-

4-nitrobenzoate
~1720 ~1525 ~1345 ~1285

Methyl 3-methyl-

2-nitrobenzoate
~1735 ~1530 ~1350 ~1275

Methyl 3-methyl-

4-nitrobenzoate
~1728 ~1528 ~1348 ~1288[3]

Methyl 4-methyl-

3-nitrobenzoate
~1725 ~1530 ~1350 ~1290

Table 4: Mass Spectrometry Data (m/z)
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Isomer Molecular Ion [M]⁺ Key Fragmentation Peaks

Methyl 2-methyl-6-

nitrobenzoate
195

164 ([M-OCH₃]⁺), 134 ([M-

NO₂-CH₃]⁺), 119, 91

Methyl 2-methyl-3-

nitrobenzoate
195

164 ([M-OCH₃]⁺), 149 ([M-

NO₂]⁺), 121, 91

Methyl 2-methyl-4-

nitrobenzoate
195

164 ([M-OCH₃]⁺), 149 ([M-

NO₂]⁺), 121, 91

Methyl 3-methyl-2-

nitrobenzoate
195

164 ([M-OCH₃]⁺), 149 ([M-

NO₂]⁺), 121, 91

Methyl 3-methyl-4-

nitrobenzoate
195 178, 135, 106[3]

Methyl 4-methyl-3-

nitrobenzoate
195

164 ([M-OCH₃]⁺), 149 ([M-

NO₂]⁺), 121, 91

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Methyl 2-methyl-6-
nitrobenzoate isomers. Instrument parameters may need to be optimized for specific samples

and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-methyl-4-nitrobenzoate
https://www.benchchem.com/product/b042663?utm_src=pdf-body
https://www.benchchem.com/product/b042663?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several

hundred to thousands).

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Perform a background scan of the empty ATR crystal or a blank KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by using a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)

system.

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or Electrospray Ionization (ESI)

for LC-MS.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structural elucidation.

Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

Methyl 2-methyl-6-nitrobenzoate isomers.
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Workflow for Spectroscopic Comparison of Isomers

Isomer Synthesis/Procurement
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Data Processing and Comparison

Final Report
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Publication Guide

Click to download full resolution via product page

Caption: Workflow for the comparative spectroscopic analysis of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Methyl 2-
methyl-6-nitrobenzoate Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042663#spectroscopic-comparison-of-methyl-2-
methyl-6-nitrobenzoate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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